REACTION_SMILES
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[Cl:1][c:2]1[c:3]([CH:8]([OH:9])[c:10]2[cH:11][c:12]3[c:16]([cH:17][cH:18]2)[CH2:15][CH2:14][CH2:13]3)[cH:4][cH:5][cH:6][cH:7]1.[S:19]([Cl:20])([Cl:21])=[O:22].[cH:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[Cl:1][c:2]1[c:3]([CH:8]([c:10]2[cH:11][c:12]3[c:16]([cH:17][cH:18]2)[CH2:15][CH2:14][CH2:13]3)[Cl:21])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Type
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product
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Smiles
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Clc1ccccc1C(Cl)c1ccc2c(c1)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |